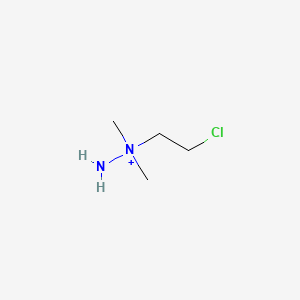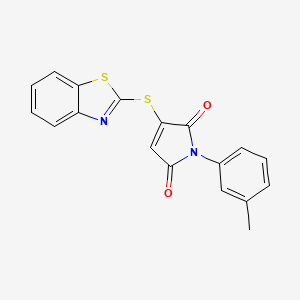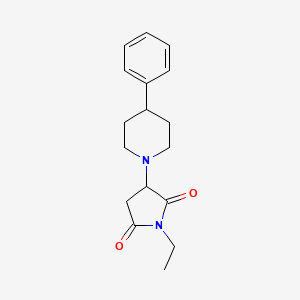![molecular formula C18H9Cl3N6S B11054028 6-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11054028.png)
6-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that contains multiple aromatic rings and heteroatoms. This compound is of significant interest due to its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 6-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves a multi-step process. One common method starts with the preparation of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, which is then reacted with acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the cyclization and condensation reactions .
Chemical Reactions Analysis
6-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets such as tubulin. By inhibiting tubulin polymerization, the compound disrupts the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other triazole and pyrazole derivatives, such as:
Voriconazole: An antifungal drug based on a 1,2,4-triazole scaffold.
Celecoxib: A cyclo-oxygenase-2 inhibitor based on a pyrazole scaffold.
6-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its combined triazole and pyrazole moieties, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C18H9Cl3N6S |
|---|---|
Molecular Weight |
447.7 g/mol |
IUPAC Name |
6-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H9Cl3N6S/c19-10-3-1-9(2-4-10)14-8-15(23-22-14)17-26-27-16(24-25-18(27)28-17)12-6-5-11(20)7-13(12)21/h1-8H,(H,22,23) |
InChI Key |
DXKUEWVBBHVVOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C3=NN4C(=NN=C4S3)C5=C(C=C(C=C5)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-{[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B11053963.png)
![(4E)-2-[(4-Methylphenyl)amino]naphthoquinone 4-(O-acetyloxime)](/img/structure/B11053964.png)

![3-methyl-8-(phenylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11053982.png)
![4-[(5-Methyl-2-phenyl-1H-indol-6-yl)amino]pent-3-en-2-one](/img/structure/B11053983.png)
![1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B11053992.png)
![2-[4-amino-6-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,5-triazin-2-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11053997.png)
![1-(4-chlorophenyl)-3-[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]-1H-pyrrole-2,5-dione](/img/structure/B11053998.png)


![1H-Pyrazole-5-carboxamide, N-cyclohexyl-1-methyl-3-tricyclo[3.3.1.1(3,7)]dec-1-yl-](/img/structure/B11054012.png)

![N-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B11054027.png)
![1-[5-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]urea](/img/structure/B11054029.png)
